
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a phenylsulfonyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl, methylpiperazinyl, and phenylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazole ring and the formation of simpler products.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, resulting in specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)thiazole: This compound has a thiazole ring instead of an oxazole ring, which may result in different chemical properties and reactivity.
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)imidazole: The presence of an imidazole ring can lead to different biological activity and interactions with molecular targets.
2-(4-Methoxyphenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23-12-14-24(15-13-23)21-20(29(25,26)18-6-4-3-5-7-18)22-19(28-21)16-8-10-17(27-2)11-9-16/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRSZRHDUMQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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